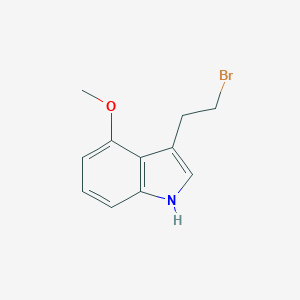

3-(2-bromoethyl)-4-methoxy-1H-indole

Description

3-(2-Bromoethyl)-4-methoxy-1H-indole is a halogenated indole derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 3-position and a methoxy (-OCH₃) group at the 4-position of the indole core. The bromoethyl group enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions, while the methoxy group contributes electronic effects that modulate the indole ring's aromaticity and solubility .

Properties

IUPAC Name |

3-(2-bromoethyl)-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRKJHYURFFYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation via Bromoethylation

The most straightforward approach involves alkylating 4-methoxyindole at the 3-position using 1,2-dibromoethane. This method adapts protocols from the synthesis of 3-(2-bromoethyl)-1H-indole (S10), where sodium hydride (NaH) deprotonates the indole NH, enabling nucleophilic attack on the dibromoethane. Key modifications for the 4-methoxy derivative include:

-

Reagents : 4-Methoxyindole (1 equiv), 1,2-dibromoethane (1.2 equiv), NaH (1.5 equiv) in dimethylformamide (DMF).

-

Conditions : Stirring at 0°C to room temperature for 12–24 hours under nitrogen.

-

Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product in 57–66% .

Mechanistic Insight : The methoxy group at the 4-position electronically activates the indole ring, directing electrophilic substitution to the 3-position. Steric effects from the methoxy group may necessitate longer reaction times compared to unsubstituted indoles.

Photocatalytic Alkylation

Visible-Light-Mediated Bromoethylation

Recent advances in photocatalysis, as demonstrated in glycosyl bromide alkylation, offer a mild alternative:

-

Catalyst System : 4ClCzIPN (2 mol%), (TMS)3SiOH (1.5 equiv), K3PO4 (2 equiv) in dichloroethane/water (2:1).

-

Conditions : Irradiation with blue LEDs at −5°C for 24 hours.

-

Yield : 82% after flash chromatography (hexane/ethyl acetate = 6:1).

Mechanism : The photocatalyst generates a bromine radical from 1,2-dibromoethane, which abstracts a hydrogen from the indole C3 position. Subsequent radical recombination forms the C–Br bond.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation | 57–66 | Simplicity, minimal steps | Moderate yields, competing reactions |

| Suzuki-Miyaura | 72–83 | High selectivity, scalability | Multi-step, costly catalysts |

| Photocatalytic | 82 | Mild conditions, high efficiency | Specialized equipment required |

Structural Verification :

Chemical Reactions Analysis

3-(2-bromoethyl)-4-methoxy-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives. Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4). .

Scientific Research Applications

3-(2-bromoethyl)-4-methoxy-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-4-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The bromoethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-(2-bromoethyl)-4-methoxy-1H-indole and its analogs:

Key Comparisons :

- Reactivity: The bromoethyl group in this compound facilitates nucleophilic substitution (e.g., with amines or thiols), whereas azidoethyl analogs (e.g., 5-bromo-3-(2-azidoethyl)-1H-indole) are tailored for click chemistry . Trifluoromethyl-containing derivatives (e.g., compound 3u in ) exhibit enhanced metabolic stability compared to non-fluorinated analogs, critical for drug design.

Synthetic Methods :

- This compound may be synthesized via alkylation of 4-methoxyindole with 1,2-dibromoethane, similar to methods used for 2-[2-(N-phthalimido)ethyl]pyrimidines (69–71% yields) .

- In contrast, sulfonylated indoles (e.g., compound 3u) require multi-step protocols involving sulfonation and fluorinated alkylation, yielding 43% .

- Biological Relevance: Methoxy-substituted indoles (e.g., 4-methoxyindole) are known for antioxidant properties due to electron-donating effects, but bromoethyl derivatives may exhibit cytotoxicity via alkylation of biomolecules . Sulfonyl and trifluoromethyl groups in compound 3u enhance binding to hydrophobic enzyme pockets, a feature absent in simpler bromoethyl analogs .

- Physicochemical Properties: The methoxy group in this compound improves aqueous solubility compared to non-polar analogs like 4-bromo-7-methyl-1H-indole . Bromine’s electronegativity increases dipole moments, influencing crystallinity and melting points .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-bromoethyl)-4-methoxy-1H-indole, and how can reaction yields be optimized?

- The compound is typically synthesized via nucleophilic substitution (SN2) reactions, where a bromoethyl group is introduced to the indole scaffold. For example, alkylation of 4-methoxy-1H-indole with 1,2-dibromoethane under basic conditions (e.g., NaH in DMF) is a common approach .

- Optimization strategies :

- Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Control temperature (0–25°C) to minimize side reactions like elimination.

- Monitor reaction progress via TLC (e.g., 70:30 EtOAc:hexane, Rf ~0.30) .

- Post-synthesis purification often involves flash column chromatography (silica gel, EtOAc/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key signals include the indole NH proton (~10–12 ppm), methoxy group (~3.8–4.0 ppm), and bromoethyl protons (triplet at ~3.5–4.0 ppm for -CH2Br) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C11H11BrNO: 252.00) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions (e.g., indole π-stacking) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Case example : Discrepancies in bromoethyl group conformation (gauche vs. anti) may arise between solution-state NMR and solid-state X-ray data.

- Methodological resolution :

- Perform variable-temperature NMR to assess dynamic effects in solution.

- Use DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .

- Cross-validate with IR spectroscopy (C-Br stretch ~550–600 cm⁻¹) .

Q. What are the mechanistic implications of this compound in alkaloid synthesis?

- The bromoethyl group serves as a versatile electrophile in SN2 reactions, enabling linkage to nucleophilic moieties (e.g., lactams, amines) in alkaloid frameworks .

- Case study : Reaction with pyrrolidine derivatives forms C-N bonds, yielding intermediates for bioactive indole alkaloids. Key parameters:

- Use non-polar solvents (e.g., toluene) to stabilize transition states.

- Catalyze with KI to enhance bromide leaving-group efficiency .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric effects : The 4-methoxy group hinders electrophilic substitution at the indole C3 position, directing reactivity to the bromoethyl side chain.

- Electronic effects : Methoxy’s electron-donating nature increases electron density at C2/C5, potentially competing with bromoethyl reactivity in Pd-catalyzed couplings .

- Experimental design : Compare Suzuki-Miyaura coupling yields using arylboronic acids with varying steric bulk (e.g., phenyl vs. 2-naphthyl) to map steric tolerance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Possible causes : Variations in starting material purity, solvent dryness, or workup protocols.

- Resolution workflow :

Replicate reported conditions (e.g., ’s PEG-400/DMF solvent system) .

Optimize inert atmosphere (N2/Ar) to exclude moisture/O3.

Characterize byproduct profiles via LC-MS to identify competing pathways (e.g., dehydrohalogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.